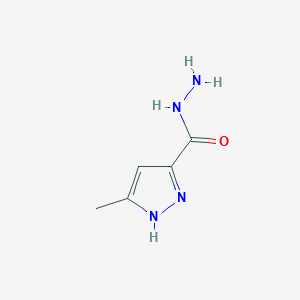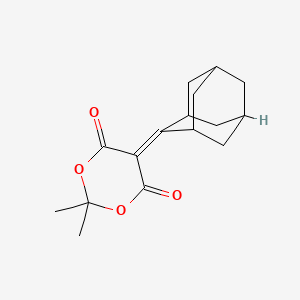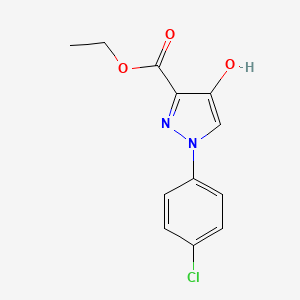
3-methyl-1H-pyrazole-5-carbohydrazide
Overview
Description
3-methyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3-methyl-1H-pyrazole-5-carbohydrazide is D-amino acid oxidase (DAO), also known as DAAO, DAMOX, and OXDA . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids. It plays a crucial role in the metabolism of D-serine, a co-agonist of the NMDA receptor, which is involved in synaptic plasticity, learning, and memory .
Mode of Action
This compound acts as a potent and selective inhibitor of DAO . By binding to DAO, it prevents the enzyme from catalyzing the oxidation of D-serine, thereby protecting DAO cells from oxidative stress induced by D-serine .
Biochemical Pathways
The inhibition of DAO by this compound affects the metabolic pathway of D-serine . Under normal conditions, DAO oxidizes D-serine into hydroxypyruvate, which is then converted into glycerate and enters the glycolysis pathway. By inhibiting DAO, this compound prevents the conversion of D-serine into hydroxypyruvate, leading to an accumulation of D-serine .
Pharmacokinetics
It is known that the compound is soluble in dimethyl sulfoxide , which suggests that it may have good bioavailability
Result of Action
The inhibition of DAO by this compound leads to an accumulation of D-serine, which can enhance the activity of the NMDA receptor . This can result in increased synaptic plasticity, learning, and memory. Additionally, by protecting DAO cells from oxidative stress, this compound may also have neuroprotective effects .
Properties
IUPAC Name |
5-methyl-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-3-2-4(9-8-3)5(10)7-6/h2H,6H2,1H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNHUZOBVQZERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353209 | |
| Record name | 3-methyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725696 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40535-14-6 | |
| Record name | 3-methyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-pyrazole-5-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 5-methyl-1H-pyrazole-3-carbohydrazide in treating diabetes?
A1: Studies indicate that 5-methyl-1H-pyrazole-3-carbohydrazide derivatives show promise as potential inhibitors of α-glucosidase and α-amylase enzymes. [, ] These enzymes play crucial roles in carbohydrate digestion and blood sugar regulation. By inhibiting their activity, these compounds could potentially help manage blood sugar levels in individuals with diabetes.
Q2: How does the structure of 5-methyl-1H-pyrazole-3-carbohydrazide influence its inhibitory activity against α-amylase and α-glucosidase?
A2: Research suggests that 5-methyl-1H-pyrazole-3-carbohydrazide demonstrates better inhibitory activity against α-amylase compared to α-glucosidase. [] Molecular docking studies have provided insights into the binding interactions of these compounds with α-amylase, highlighting structural features essential for potent inhibition. [] Further research exploring Structure-Activity Relationships (SAR) is crucial to optimize the inhibitory potency and selectivity of these compounds.
Q3: What is the role of computational chemistry in understanding the properties and behavior of 5-methyl-1H-pyrazole-3-carbohydrazide?
A3: Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, are instrumental in elucidating the structural and electronic properties of 5-methyl-1H-pyrazole-3-carbohydrazide. [, ] These methods can predict molecular geometries, vibrational frequencies, and electronic properties, providing valuable insights into the compound's reactivity and interactions with biological targets.
Q4: Has 5-methyl-1H-pyrazole-3-carbohydrazide demonstrated any potential in the field of corrosion inhibition?
A4: Yes, studies have investigated the effectiveness of 5-methyl-1H-pyrazole-3-carbohydrazide as a corrosion inhibitor for mild steel in acidic environments. [] The compound exhibited promising inhibition efficiency, and its adsorption onto the metal surface followed the Langmuir adsorption isotherm.
Q5: What spectroscopic techniques are commonly employed to characterize 5-methyl-1H-pyrazole-3-carbohydrazide and its derivatives?
A5: Researchers utilize a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy, to confirm the structure and purity of 5-methyl-1H-pyrazole-3-carbohydrazide and its derivatives. [, , , ] These techniques provide detailed information about the functional groups, bonding patterns, and molecular environment of the compound.
Q6: Have any crystal structures of 5-methyl-1H-pyrazole-3-carbohydrazide derivatives been reported, and what insights do they provide?
A6: Yes, single-crystal X-ray diffraction (XRD) studies have successfully determined the crystal structures of several 5-methyl-1H-pyrazole-3-carbohydrazide derivatives. [, , ] These structures provide valuable information about the three-dimensional arrangement of atoms within the molecule, bond lengths, bond angles, and intermolecular interactions, which can be crucial for understanding their biological activity and designing new derivatives.
Q7: Has 5-methyl-1H-pyrazole-3-carbohydrazide shown any potential for applications beyond diabetes and corrosion inhibition?
A7: Interestingly, derivatives of 5-methyl-1H-pyrazole-3-carbohydrazide have demonstrated potential as biomolecule materials with catechol oxidase activity. [] These findings open up possibilities for exploring their applications in biocatalysis, bioremediation, and biosensing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)









![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)

